![molecular formula C23H23N5O B2863398 4-[(4-{[6-Oxo-3-(pyridin-4-yl)-1,6-dihydropyridazin-1-yl]methyl}piperidin-1-yl)methyl]benzonitrile CAS No. 2097927-60-9](/img/structure/B2863398.png)
4-[(4-{[6-Oxo-3-(pyridin-4-yl)-1,6-dihydropyridazin-1-yl]methyl}piperidin-1-yl)methyl]benzonitrile
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Description
4-[(4-{[6-Oxo-3-(pyridin-4-yl)-1,6-dihydropyridazin-1-yl]methyl}piperidin-1-yl)methyl]benzonitrile is a useful research compound. Its molecular formula is C23H23N5O and its molecular weight is 385.471. The purity is usually 95%.
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Scientific Research Applications
Antitubercular Agents
The structural similarity of the compound to pyrazinamide, a first-line antitubercular drug, suggests it could be used in the design and synthesis of new antitubercular agents. Pyrazinamide is known for its effectiveness in shortening tuberculosis therapy. Derivatives of this compound could potentially exhibit higher anti-TB activity against Mycobacterium tuberculosis .
Anticancer Research
Compounds with similar structures have been synthesized and evaluated for their therapeutic potential, including anticancer activities. The presence of a pyridazinyl moiety can be crucial for the development of new antitumor agents, aiming to obtain potent molecules with higher specificity and lower toxicity .
Synthesis of Imidazole Derivatives
Imidazole derivatives show a broad range of biological activities, including antitumor, antibacterial, and antiviral properties. The compound could be used as a precursor or intermediate in the synthesis of imidazole-containing compounds, which are valuable in medicinal chemistry .
Development of Anti-Inflammatory Drugs
Given the importance of nitrogen-containing heterocycles in drug development, this compound could be explored for its anti-inflammatory properties. Many drugs in the market with anti-inflammatory effects contain similar heterocyclic structures .
Enzyme Inhibition Studies
The compound’s structure suggests potential use in enzyme inhibition studies. It could serve as a lead compound for the development of inhibitors targeting specific enzymes involved in disease pathways, particularly those related to metabolic disorders .
Neuropharmacological Applications
The piperidinyl moiety within the compound’s structure is often seen in neuroactive drugs. This suggests possible applications in neuropharmacology, where the compound could be used to develop new treatments for neurological disorders .
properties
IUPAC Name |
4-[[4-[(6-oxo-3-pyridin-4-ylpyridazin-1-yl)methyl]piperidin-1-yl]methyl]benzonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N5O/c24-15-18-1-3-19(4-2-18)16-27-13-9-20(10-14-27)17-28-23(29)6-5-22(26-28)21-7-11-25-12-8-21/h1-8,11-12,20H,9-10,13-14,16-17H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GSSAOVYKCLTRNJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CN2C(=O)C=CC(=N2)C3=CC=NC=C3)CC4=CC=C(C=C4)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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